molecular formula C12H19FN2 B13283534 [2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine

[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine

Cat. No.: B13283534
M. Wt: 210.29 g/mol
InChI Key: FITYQGFILHFSHB-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine (CAS RN: 1248511-61-6) is a tertiary amine derivative characterized by a dimethylaminoethyl group attached to a benzyl moiety substituted with fluorine and methyl groups at the 4- and 2-positions of the aromatic ring, respectively. Its molecular formula is C₁₂H₁₈FN₂, with a molar mass of 218.29 g/mol.

Properties

Molecular Formula

C12H19FN2

Molecular Weight

210.29 g/mol

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C12H19FN2/c1-10-8-12(13)5-4-11(10)9-14-6-7-15(2)3/h4-5,8,14H,6-7,9H2,1-3H3

InChI Key

FITYQGFILHFSHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CNCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with 2-(dimethylamino)ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

On an industrial scale, the production of [2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the fluoromethylphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides, thiols, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to the presence of the fluorine atom, which can enhance the compound’s photophysical properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new therapeutic agents, particularly in the field of neuropharmacology.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of the dimethylamino group can facilitate binding to specific sites, while the fluoromethylphenyl group can enhance the compound’s stability and bioavailability. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitution : Fluorine and methyl groups (as in the target compound) enhance lipophilicity and metabolic stability compared to bromine (in ) or trifluoromethyl groups (e.g., in ).
  • Amine Functionality: Tertiary amines like dimethylaminoethyl groups (target compound, ) exhibit stronger electron-donating effects and coordination capabilities compared to primary amines (e.g., ) .

Biological Activity

[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine, also known as a derivative of phenylmethylamine, is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by the presence of a dimethylamino group and a fluorinated aromatic moiety, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular structure of [2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine can be represented as follows:

  • Chemical Formula : C12H16FN
  • Molecular Weight : 195.26 g/mol

This structure suggests potential interactions with various biological systems, particularly through its amine functional groups that may participate in hydrogen bonding and ionic interactions with biological receptors.

Antiproliferative Effects

Research indicates that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the side chains of similar compounds can dramatically alter their biological potency. The introduction of electron-donating groups has been associated with enhanced activity against cancer cell lines such as HT-29 (colon cancer) and HepG2 (liver cancer) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 1HT-295.0
Compound 2HepG23.5
[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amineTBDTBD

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Binding Affinity Studies

Binding affinity studies are crucial for understanding how such compounds interact with specific receptors. For example, related compounds have been evaluated for their binding affinities to serotonin transporters (SERT), which are pivotal in psychiatric disorders. A compound structurally similar to [2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine demonstrated a K(i) value of approximately 0.33 nM for SERT binding, indicating potent interaction .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to [2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine:

  • Anticancer Activity : A series of analogs were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that the presence of a dimethylamino group significantly enhanced antiproliferative activity compared to other substituents .
  • Neurotransmitter Interaction : In vivo studies demonstrated that related compounds could effectively cross the blood-brain barrier and bind to neurotransmitter receptors, influencing serotonin levels in the brain .
  • Pharmacokinetics : Biodistribution studies showed favorable pharmacokinetic profiles for fluorinated derivatives, suggesting potential for therapeutic applications in neuropharmacology .

Q & A

Q. Methodological Answer :

  • NMR : 1^1H NMR confirms the presence of dimethylamino protons (δ 2.2–2.5 ppm) and aromatic protons from the 4-fluoro-2-methylphenyl group (δ 6.8–7.2 ppm). 19^19F NMR detects the fluorine substituent (δ -110 to -115 ppm) .
  • Mass Spectrometry : HRMS provides exact mass verification (e.g., calculated [M+H]⁺ for C₁₂H₁₈FN₂: 209.1456) .
  • IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C-N stretch) and ~1500 cm⁻¹ (aromatic C=C) validate structural motifs .

Advanced Research Question: How can researchers resolve contradictions in crystallographic vs. computational structural data?

Methodological Answer :
Discrepancies between X-ray crystallography (e.g., bond angles/planarity) and DFT-optimized structures often arise from crystal packing effects. To reconcile these:

  • Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystallographic geometry .
  • Compare torsional angles (e.g., dimethylamino group orientation) using single-crystal XRD and gas-phase DFT simulations .
  • Validate computational models with experimental spectroscopic data (e.g., NOESY for spatial proximity) .

Basic Research Question: What are the recommended safety protocols for handling this compound?

Q. Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of amine vapors.
  • Waste disposal : Collect residues in labeled containers for incineration or neutralization with dilute HCl .

Advanced Research Question: How does the fluorine substituent influence the compound’s reactivity in nucleophilic environments?

Methodological Answer :
The electron-withdrawing fluorine atom at the para position deactivates the aromatic ring, reducing susceptibility to electrophilic substitution. However, it enhances the stability of the benzylamine intermediate via inductive effects. Competitive experiments with non-fluorinated analogs show:

  • Reduced hydrolysis rates : Fluorine decreases hydrolysis of the methylene bridge by 40% in acidic conditions (pH 3) .
  • Enhanced nucleophilicity : The dimethylamino group exhibits higher reactivity in SN2 reactions due to reduced steric hindrance compared to bulkier amines .

Basic Research Question: What in vitro assays are suitable for evaluating biological activity?

Q. Methodological Answer :

  • Receptor binding assays : Screen for affinity to G-protein-coupled receptors (GPCRs) using radiolabeled ligands (e.g., 3^3H-spiperone for dopamine receptors).
  • Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
  • Metabolic stability : Incubate with liver microsomes to measure half-life and CYP450 interactions .

Advanced Research Question: How can researchers address discrepancies in pharmacological activity across cell lines?

Methodological Answer :
Variability may stem from differences in membrane permeability or metabolic enzyme expression. Strategies include:

  • Permeability assays : Compare P-gp efflux ratios (e.g., MDCK-MDR1 vs. wild-type cells) .
  • Metabolite profiling : Use LC-HRMS to identify species-specific metabolites (e.g., N-oxidation vs. dealkylation) .
  • Gene expression analysis : Quantify receptor isoforms (e.g., qPCR for dopamine D₂ vs. D₃ subtypes) .

Basic Research Question: What chromatographic methods are effective for purity analysis?

Q. Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% trifluoroacetic acid (TFA). Retention time ~8.2 min .
  • GC-MS : Employ a DB-5 column (30 m × 0.25 mm) with He carrier gas; detect at m/z 209 (M⁺) .

Advanced Research Question: How can researchers design stability studies to predict degradation pathways?

Q. Methodological Answer :

  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • Degradant identification : Use LC-MS/MS to detect primary degradation products (e.g., oxidation at the dimethylamino group or defluorination) .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under accelerated conditions .

Basic Research Question: What computational tools predict the compound’s physicochemical properties?

Q. Methodological Answer :

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (~2.1).
  • pKa prediction : MOE or SPARC algorithms suggest the dimethylamino group has a pKa ~9.5 .
  • Solubility : COSMO-RS simulations in water: ~15 mg/mL at 25°C .

Advanced Research Question: How to resolve conflicting data in structure-activity relationship (SAR) studies?

Methodological Answer :
Contradictions often arise from assay variability or conformational flexibility. Solutions:

  • Consensus docking : Use multiple software (AutoDock, Glide) to validate binding poses across receptor conformations .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for fluorinated vs. non-fluorinated analogs .
  • Dynamic SAR : Perform molecular dynamics (MD) simulations to assess ligand-receptor residence times .

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